2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-2-one
Description
Properties
IUPAC Name |
spiro[1H-indole-3,4'-oxane]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c14-11-12(5-7-15-8-6-12)9-3-1-2-4-10(9)13-11/h1-4H,5-8H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLCYGPZVJLECD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C3=CC=CC=C3NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653575 | |
| Record name | Spiro[indole-3,4'-oxan]-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304876-29-7 | |
| Record name | Spiro[indole-3,4'-oxan]-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’,5’,6’-Tetrahydrospiro[indoline-3,4’-pyran]-2-one typically involves the reaction of indoline derivatives with pyran derivatives under specific conditions. One common method is the condensation reaction between indoline-2,3-dione and 4-hydroxy-6-methyl-2H-pyran-2-one in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures .
Industrial Production Methods
Industrial production of 2’,3’,5’,6’-Tetrahydrospiro[indoline-3,4’-pyran]-2-one may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2’,3’,5’,6’-Tetrahydrospiro[indoline-3,4’-pyran]-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the indoline nitrogen or the pyran oxygen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-2-one has been investigated for its potential pharmacological properties. Research indicates that it may exhibit:
- Antitumor Activity : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, a study demonstrated its effectiveness against human breast cancer cells, suggesting a mechanism involving the modulation of apoptotic pathways .
- Antimicrobial Properties : The compound has also been evaluated for its antibacterial and antifungal activities. Research indicates that certain derivatives display significant inhibitory effects against pathogenic microorganisms, making them candidates for developing new antimicrobial agents .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its spirocyclic structure allows for:
- Synthesis of Complex Molecules : It can be used to synthesize a variety of biologically active compounds through reactions such as cycloadditions and functional group modifications. This makes it valuable in creating libraries of compounds for drug discovery .
- Development of Novel Materials : The compound's unique structure has been explored in the development of new materials with specific electronic or optical properties, which can be applied in fields like organic electronics and photonics .
Table 1: Summary of Biological Activities
Case Study 1: Antitumor Activity
A research team conducted an investigation into the anticancer properties of this compound derivatives. They found that specific modifications to the molecule enhanced its ability to inhibit the growth of breast cancer cells significantly. The study highlighted the importance of structural variations in optimizing therapeutic efficacy.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of this compound against various strains of bacteria and fungi. The results indicated that certain derivatives exhibited potent activity, suggesting their potential use as lead compounds in developing new antibiotics.
Mechanism of Action
The mechanism of action of 2’,3’,5’,6’-Tetrahydrospiro[indoline-3,4’-pyran]-2-one involves its ability to undergo reversible photoisomerization. Upon exposure to UV light, the compound can switch from a closed spiro form to an open merocyanine form. This transformation alters its electronic and structural properties, making it useful in applications like molecular switches and sensors .
Comparison with Similar Compounds
Core Structural Variations
Physicochemical Properties
- Melting Points : Brominated derivatives exhibit higher melting points (e.g., 6-Bromo: 281–300°C vs. parent compound: ~250°C est.).
- Solubility : Carboxylic acid derivatives (e.g., ) show improved aqueous solubility compared to lipophilic trifluoromethyl analogues .
- Stability : Trifluoromethyl groups enhance resistance to oxidative degradation .
Antitumor Potential
- Pyrano-Pyrimidine Derivatives: Demonstrated IC50 values of 10.86 μM against HeLa cells, outperforming reference drugs like cisplatin . Activity is attributed to the pyrimidine moiety enhancing DNA intercalation .
- Pyrazolo-Pyridine Analogues : Microwave-synthesized variants showed selective cytotoxicity, though specific IC50 values are unreported .
Antimicrobial Activity
- Chlorinated and Nitro-Substituted Derivatives : Exhibited moderate-to-strong antibacterial effects against E. coli and S. aureus (MIC = 4–16 μg/mL) .
Biological Activity
2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-2-one is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and virology. This article explores its biological properties, including antiproliferative effects against various cancer cell lines, antiviral activity, and potential mechanisms of action.
Chemical Structure and Properties
- Chemical Formula : C₁₂H₁₃NO₂
- Molecular Weight : 203.23 g/mol
- CAS Number : 304876-29-7
Antiproliferative Effects
Recent studies have demonstrated that this compound exhibits potent antiproliferative activity against several human cancer cell lines. The following table summarizes the IC50 values for various cell lines:
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| MCF7 | 3.597 | 5-Fluorouracil | 3.15 |
| HCT116 | 4.375 | Sunitinib | 3.97 |
| A431 | 2.434 | 5-Fluorouracil | 23.44 |
| PaCa2 | Not specified | Not specified | Not specified |
The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest, as evidenced by flow cytometry analyses that reveal increased rates of apoptosis in treated cells .
Antiviral Activity
In addition to its anticancer properties, this compound has shown promising antiviral effects, particularly against SARS-CoV-2. In a Vero cell viral infection model, it demonstrated significantly higher potency compared to standard antiviral agents like chloroquine and hydroxychloroquine, with reported efficacy approximately 3.3 to 4.8 times greater than these references .
The biological activity of this compound can be attributed to several mechanisms:
- Multi-targeted Inhibition : The compound exhibits multi-targeted inhibitory properties against key receptors such as EGFR and VEGFR-2, which are critical in tumor growth and angiogenesis .
- Apoptosis Induction : Studies indicate that treatment with this compound leads to significant apoptosis in cancer cells, which is a crucial pathway for anticancer therapies .
- Antimicrobial Properties : Beyond its anticancer and antiviral activities, some derivatives of spiro-indole compounds have also shown antimicrobial effects against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) with low minimum inhibitory concentrations (MIC) .
Case Studies
Several case studies further illustrate the efficacy of this compound:
- Case Study 1 : In a study involving the MCF7 breast cancer cell line, treatment with the compound resulted in an IC50 value comparable to established chemotherapeutics like 5-fluorouracil, highlighting its potential as a viable alternative or adjunct in cancer therapy .
- Case Study 2 : Evaluation in a viral infection model demonstrated that the compound could inhibit SARS-CoV-2 replication effectively, suggesting its potential use in treating COVID-19 alongside traditional antiviral therapies .
Q & A
Q. Advanced Research Focus
- Target selection : Prioritize kinases like c-Met, where spiro[indoline-3,4'-piperidine]-2-one analogs show IC <10 μM in cell-based assays .
- In vitro testing : Use A549 lung cancer cells to assess cytotoxicity (MTT assay) .
- Mechanistic studies : Evaluate apoptosis via caspase-3 activation or mitochondrial membrane disruption .
- SAR analysis : Substituents at the 5' or 6' positions (e.g., halogens, methoxy groups) enhance activity .
What mechanistic insights explain the formation of spiro[indoline-3,4'-pyran] derivatives in multicomponent reactions?
Q. Advanced Research Focus
- Reaction pathways : Four-component reactions proceed via Knoevenagel condensation, Michael addition, and cyclization. The choice of diketone (e.g., dimedone vs. 1,3-cyclohexanedione) dictates product selectivity (pyran vs. pyridinone) .
- Catalytic roles : 4-Dimethylaminopyridine (DMAP) accelerates spirocyclopropane formation by stabilizing intermediates .
- Kinetic studies : Time-resolved IR spectroscopy tracks intermediate species (e.g., enamines) .
How can structural modifications improve the selectivity of spiro[indoline-3,4'-pyran]-2-one derivatives for specific biological targets?
Q. Advanced Research Focus
- Substituent effects :
- Spiro-ring variations : Replacing pyran with piperidine increases metabolic stability .
- Covalent inhibitors : Introducing acrylamide groups enables irreversible binding to cysteine residues (e.g., compound 36i1 targeting BTK) .
How should researchers address contradictions in reaction yields or product selectivity across different synthetic protocols?
Q. Advanced Research Focus
- Reproducibility checks : Standardize solvent purity (e.g., anhydrous ethanol vs. technical grade) and catalyst loading .
- Byproduct analysis : Use LC-MS to identify side products (e.g., dimerization intermediates) .
- Computational modeling : DFT calculations predict thermodynamic favorability of pyran vs. pyridinone pathways .
- Case study : In aqueous media, pH variations (4–7) alter reaction pathways, favoring spirocyclization over linear adducts .
What strategies are recommended for scaling up spiro[indoline-3,4'-pyran]-2-one synthesis without compromising yield?
Q. Advanced Research Focus
- Flow chemistry : Automated nano-scale synthesis (e.g., 301 mg batches) reduces side reactions .
- Green chemistry : Solvent-free grinding or microwave irradiation accelerates reactions (e.g., 30-minute completion) .
- Workflow optimization : Use Design of Experiments (DoE) to map parameter interactions (temperature, stoichiometry) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
